molecular formula C12H9N5O2 B1393537 1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole CAS No. 1228552-57-5

1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole

Cat. No.: B1393537
CAS No.: 1228552-57-5
M. Wt: 255.23 g/mol
InChI Key: DDATYQDNDNZJLS-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole is a sophisticated heterocyclic compound designed for advanced chemical and pharmacological research. This molecule integrates two pyrazole rings—a five-membered heterocycle with two adjacent nitrogen atoms—known for their significant role in medicinal chemistry and material science . The structural motif of pyrazole is a privileged scaffold in drug discovery, extensively found in compounds exhibiting a broad spectrum of biological activities such as anti-inflammatory, antimicrobial, anticancer, and antitumor properties . The specific substitution pattern in this compound, featuring a nitro group and a bi-aryl linkage, is characteristic of structures developed for high-value research applications, particularly in the exploration of new therapeutic agents and functional materials . The core pyrazole structure is a pi-excessive aromatic system, and its derivatives are recognized for their versatile chemical reactivity and ability to engage in various intermolecular interactions, including hydrogen bonding, which can be crucial for its mechanism of action in biological systems or self-assembly in material science . The nitro group on the central phenyl ring is a strong electron-withdrawing moiety that can influence the electronic distribution of the entire molecule, potentially affecting its binding affinity to biological targets or its electronic properties in material applications . This makes the compound a valuable intermediate for structure-activity relationship (SAR) studies, the development of kinase inhibitors, and the synthesis of more complex polyheterocyclic systems . This product is provided as a stable solid for research purposes. It is intended for use in laboratory experiments only and is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-nitro-4-(1H-pyrazol-5-yl)phenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-17(19)12-8-9(10-4-6-13-15-10)2-3-11(12)16-7-1-5-14-16/h1-8H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDATYQDNDNZJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)C3=CC=NN3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Condensation Method

Overview:
One of the most common synthetic routes involves the condensation of 1,3-diketones with arylhydrazines, followed by cyclization to form the pyrazole ring. This method is adaptable for introducing various substituents, including nitro groups and pyrazolyl moieties.

Procedure:

  • Starting materials: 1,3-dicarbonyl compounds (e.g., acetylacetone) and arylhydrazines bearing the phenyl or pyrazolyl groups.
  • Reaction conditions: Typically carried out in polar solvents such as N,N-dimethylacetamide (DMAc) or ethanol at room temperature or mild heating.
  • Steps:
    • Condensation of the 1,3-diketone with arylhydrazine to form a hydrazone intermediate.
    • Cyclization of the hydrazone under acidic or basic conditions to yield the pyrazole core.
    • Nitration of the phenyl ring to introduce the nitro group at the desired position, often using a nitrating mixture of concentrated nitric and sulfuric acids.

Advantages:

  • Straightforward and well-documented.
  • Suitable for small-scale laboratory synthesis.

Limitations:

  • Regioselectivity of nitration can be challenging, requiring control over reaction conditions to target specific positions.

Catalytic Cyclization of Hydrazones

Overview:
Modern approaches utilize transition metal catalysis to facilitate cyclization and functionalization steps, improving yields and selectivity.

Methodology:

  • Reagents: Diarylhydrazones derived from appropriately substituted aldehydes or ketones.
  • Catalysts: Iron or ruthenium catalysts have been employed for regioselective cyclization, especially for synthesizing substituted pyrazoles.
  • Reaction conditions: Mild temperatures with oxidants such as dioxygen or peroxides, often under microwave irradiation for rapid synthesis.

Example:

  • The iron-catalyzed reaction of diarylhydrazones with vicinal diols yields 1,3,5-trisubstituted pyrazoles with high regioselectivity.

Overview:
The introduction of the nitro group onto the aromatic phenyl ring is typically achieved via electrophilic aromatic substitution.

Procedure:

  • Use of nitrating mixtures (concentrated nitric acid and sulfuric acid) at controlled temperatures (often below 0°C) to prevent over-nitration.
  • Selectivity is influenced by the electronic nature of substituents; the nitro group is strongly deactivating, directing nitration to less hindered positions.

Note:

  • Nitration conditions must be carefully optimized to avoid poly-nitration or degradation of the heterocyclic core.

Modern Cross-Coupling and Functionalization Techniques

Overview:
Advanced synthetic routes involve palladium-catalyzed cross-coupling reactions to introduce various substituents onto the pyrazole or phenyl rings, enhancing molecular diversity.

Method:

  • Synthesis of pyrazole derivatives with halogen or triflate groups as intermediates.
  • Suzuki or Heck coupling reactions with boronic acids or alkenes to install phenyl or other aromatic groups.

Advantages:

  • High regioselectivity.
  • Compatibility with various functional groups.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Classical Condensation 1,3-diketones + arylhydrazines Acid/base, nitrating mixture Room temp to mild heating Simple, scalable Regioselectivity challenges in nitration
Catalytic Cyclization Diarylhydrazones Fe/Ru catalysts, oxidants Mild, microwave-assisted High regioselectivity Requires specific catalysts
Nitration Phenylpyrazole intermediates HNO₃/H₂SO₄ 0°C to room temp Efficient nitro introduction Over-nitration risk
Cross-Coupling Halogenated pyrazoles Pd catalysts, boronic acids Reflux, inert atmosphere High functional group tolerance Multi-step synthesis

Research Findings and Notes

  • Efficiency and Scalability:
    Industrial synthesis often adapts these methods, optimizing reaction conditions for large-scale production, emphasizing high yields and minimal by-products.

  • Selectivity Control:
    Regioselectivity in nitration and substitution reactions is critical. Use of directing groups and reaction temperature control enhances selectivity.

  • Recent Advances: Microwave-assisted synthesis and transition-metal catalysis have significantly reduced reaction times and increased yields, making the synthesis more environmentally friendly and cost-effective.

Chemical Reactions Analysis

1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, 1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole has been studied for its potential to inhibit cancer cell proliferation. The compound's mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth in various cancer models. For instance, studies have shown that modifications to the pyrazole ring can enhance its efficacy against prostate and breast cancers .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition
this compound acts as an inhibitor for several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways . This inhibition can lead to reduced pain and inflammation, showcasing its therapeutic potential.

Agricultural Applications

Pesticidal Properties
The compound has demonstrated effectiveness as a pesticide. Its ability to disrupt specific biological pathways in pests makes it a valuable agent in crop protection. Research indicates that formulations containing this compound can reduce the population of harmful insects while being less toxic to beneficial species .

Herbicidal Activity
In addition to its pesticidal properties, this compound has shown potential as a herbicide. Studies have reported that it can inhibit the growth of certain weeds by interfering with their metabolic processes . This application is particularly relevant in sustainable agriculture practices where selective herbicides are needed to minimize environmental impact.

Materials Science

Polymer Chemistry
The unique properties of this compound allow it to be incorporated into polymer matrices, enhancing the thermal stability and mechanical properties of the resulting materials. Research has indicated that polymers modified with this compound exhibit improved resistance to heat and degradation .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated significant inhibition of cancer cell proliferation in vitro and in vivo models.
Anti-inflammatory EffectsMedicinal ChemistryReduced levels of pro-inflammatory cytokines in animal models of inflammation.
Pesticidal EfficacyAgricultural ScienceEffective against target pests with minimal impact on non-target species.
Herbicidal ActivityAgricultural ScienceInhibited growth of specific weed species without harming crops.
Polymer ModificationMaterials ScienceEnhanced thermal stability and mechanical strength of polymers containing the compound.

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group and pyrazolyl moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis strategies, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Compound Name (IUPAC) Key Substituents Molecular Weight Key Features
1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole (Target) -NO₂, pyrazole 297.25* Dual pyrazole rings; potential for hydrogen bonding and planar stacking
1-[2-Nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid -NO₂, -CF₃, -COOH 315.73 Electron-withdrawing -CF₃ enhances metabolic stability; -COOH improves solubility
2-[4-(1H-Benzimidazol-2-yl)-1-(pyridin-2-yl)-1H-pyrazol-3-yl]phenol Benzimidazole, pyridinyl, -OH 369.39* Extended π-system; -OH facilitates hydrogen bonding
3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone Nitrofuryl, ketone 373.35 Planar nitrofuryl group; intramolecular H-bonding (S(7) motif)
3-Chloro-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline -Cl, -CF₃, -NH₂ 261.64 Electron-deficient due to -Cl and -CF₃; -NH₂ for nucleophilic reactivity

*Calculated based on molecular formula.

Physicochemical Properties

  • Planarity and Crystallinity : The target compound’s dual pyrazole rings enhance planarity, favoring dense crystal packing (similar to ).
  • Solubility : Pyrazole-carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable -COOH groups.
  • Electron Effects: -NO₂ and -CF₃ substituents increase electron deficiency, altering reactivity in electrophilic substitutions .

Hydrogen Bonding and Crystal Packing

  • The nitrofuryl analog forms intramolecular C–H∙∙∙O bonds (S(7) motif) and intermolecular π-π interactions, stabilizing its crystal lattice.
  • In contrast, trifluoromethyl derivatives rely on weaker van der Waals interactions due to reduced H-bonding capacity.

Biological Activity

1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through the reaction of hydrazine with appropriate carbonyl compounds. The introduction of the nitro group is generally achieved via electrophilic nitration reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HepG2 (liver cancer)
    • HCT116 (colon cancer)

Research indicates that derivatives similar to this compound can inhibit cell proliferation and induce apoptosis in these cancer types, with some exhibiting IC50 values in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are also noteworthy. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazole compounds have been evaluated for their antimicrobial properties against various pathogens. Studies suggest that they possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific substituents on the pyrazole ring can enhance this activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways by binding to their active sites.
  • Cell Cycle Arrest : Evidence suggests that certain pyrazole derivatives can induce cell cycle arrest at various phases, which contributes to their anticancer efficacy .

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, showed promising results in inhibiting the growth of lung and colorectal cancer cells. The compound's structure was modified to optimize its activity, leading to several analogs with enhanced potency .

Study 2: Anti-inflammatory Activity

In a comparative study, various pyrazole compounds were tested for their ability to reduce inflammation in vitro. The results indicated that those with nitro substituents exhibited superior activity in inhibiting inflammatory markers compared to their non-nitro counterparts .

Data Summary

Biological ActivityCell Line/PathogenIC50 ValueReference
AnticancerMDA-MB-2313.3 µM
HepG21.6 µM
Anti-inflammatoryTNF-α InhibitionUp to 85% inhibition
AntimicrobialE. coliSignificant activity

Q & A

Basic: What synthetic methodologies are optimal for preparing 1-[2-nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of pyrazole derivatives typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, or copper-catalyzed click chemistry. For example, triazole-pyrazole hybrids are synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under conditions of 50°C for 16 hours in THF/water (1:1), with copper sulfate and sodium ascorbate as catalysts . Optimization focuses on:

  • Reagent stoichiometry : Excess alkyne (1.2–1.5 equivalents) improves yield.
  • Temperature control : Prolonged heating (>16 hours) risks nitro-group decomposition.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively isolates the product.
    Yield improvements (up to 60–70%) are achieved by substituting nitro-phenyl precursors with electron-withdrawing groups (e.g., trifluoromethyl) to stabilize intermediates .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound, and what key peaks should researchers prioritize?

Methodological Answer:

  • ¹H NMR :
    • Pyrazole protons resonate at δ 6.5–8.5 ppm as doublets or triplets due to coupling with adjacent N atoms.
    • Aromatic protons on the nitro-substituted phenyl ring appear downfield (δ 7.8–8.2 ppm) due to electron withdrawal .
  • ¹³C NMR :
    • The pyrazole carbons (C3 and C5) show signals at ~140–150 ppm.
    • Nitro-substituted carbons are deshielded (δ 120–130 ppm) .
  • IR :
    • Strong absorption at ~1520 cm⁻¹ (N–O asymmetric stretch of nitro group).
    • Pyrazole C–N stretches appear at 1600–1650 cm⁻¹ .
      Cross-validation with high-resolution mass spectrometry (HRMS) is critical to rule out impurities.

Advanced: How do substituents (e.g., nitro, pyrazole) influence the compound’s electronic properties and reactivity in further functionalization?

Methodological Answer:

  • Nitro group :
    • Strong electron-withdrawing effect activates the phenyl ring for nucleophilic aromatic substitution (e.g., amination) but deactivates it toward electrophilic reactions.
    • Enhances thermal stability but may reduce solubility in polar solvents .
  • Pyrazole moiety :
    • Acts as a weak electron donor via resonance, creating a push-pull electronic configuration with the nitro group.
    • Facilitates coordination with transition metals (e.g., Cu, Pd) in catalytic reactions .
      Experimental Design :
    • Use Hammett constants (σ) to predict substituent effects on reaction rates.
    • DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals .

Advanced: What challenges arise in resolving crystallographic data for this compound, and how can SHELX programs address them?

Methodological Answer:

  • Challenges :
    • Disorder in nitro/pyrazole groups due to rotational flexibility.
    • Twinning or pseudo-symmetry in crystals with multiple aromatic rings .
  • SHELX Workflow :
    • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.
    • Structure Solution : SHELXD identifies heavy atoms via dual-space methods; SHELXE refines phases for low-resolution data.
    • Refinement (SHELXL) :
  • Apply restraints to nitro-group torsion angles.
  • Use TWIN/BASF commands for twinned crystals.
  • Validate with R1 < 0.05 and wR2 < 0.15 .
    Crystallographers must cross-check hydrogen-bonding patterns (e.g., O–H···N interactions) against graph-set analysis .

Advanced: How can researchers resolve contradictory biological activity data across studies involving pyrazole-nitro derivatives?

Methodological Answer:
Contradictions often stem from:

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic forms, altering binding affinity .
  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies; IC50 for enzyme inhibition).
  • Structural analogs : Compare with derivatives like 3-(4-methyl-3-nitrophenyl)-1H-pyrazole, where methyl groups enhance lipophilicity and membrane penetration .
    Best Practices :
  • Conduct dose-response curves with ≥3 biological replicates.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
  • Cross-reference crystallographic data (e.g., Protein Data Bank) to identify key ligand-protein interactions .

Advanced: What computational strategies are effective for predicting the compound’s pharmacokinetic properties and toxicity?

Methodological Answer:

  • ADMET Prediction :
    • Software : SwissADME, pkCSM.
    • Key Parameters :
  • LogP ~2.5–3.5 (moderate lipophilicity for blood-brain barrier penetration).
  • CYP450 inhibition risk (prioritize derivatives with <50% inhibition at 10 µM) .
  • Toxicity Profiling :
    • Use ProTox-II to predict hepatotoxicity (alert: nitro groups may generate reactive metabolites).
    • Ames test simulations assess mutagenicity .
  • MD Simulations :
    • GROMACS/AMBER simulate binding stability to target proteins (e.g., cyclooxygenase-2) over 100 ns trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-[2-Nitro-4-(1H-pyrazol-3-yl)phenyl]-1H-pyrazole

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